

Application Note: Comprehensive Analytical Characterization of 2-Bromo-3-methylpyrazine

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Compound of Interest

Compound Name: 2-Bromo-3-methylpyrazine

Cat. No.: B037793

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Abstract

This application note provides a detailed guide to the analytical methods for the comprehensive characterization of **2-Bromo-3-methylpyrazine** (CAS No: 120984-76-1). As a key intermediate and building block in the development of pharmaceuticals and agrochemicals, rigorous analytical verification of its identity, purity, and stability is paramount.^{[1][2]} This document outlines optimized protocols for Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). The methodologies are designed for researchers, quality control analysts, and drug development professionals, providing not just procedural steps but also the underlying scientific rationale for experimental choices to ensure robust and reliable results.

Introduction to 2-Bromo-3-methylpyrazine

2-Bromo-3-methylpyrazine is a substituted heterocyclic aromatic compound. The pyrazine ring is a core structure in numerous biologically active molecules, and its derivatives are known to possess diverse properties, including anti-inflammatory, antibacterial, and anticancer activities.^{[1][3]} Given its role as a precursor in complex chemical syntheses, a multi-faceted analytical approach is essential to confirm its structural integrity and quantify any impurities that could impact downstream reactions and the safety or efficacy of the final product. This guide details a suite of orthogonal analytical techniques to provide a complete characterization profile.

Physicochemical Properties & Safety Precautions

Prior to any analytical work, it is crucial to understand the properties and hazards of the material.

Table 1: Physicochemical Properties of **2-Bromo-3-methylpyrazine**

Property	Value	Source
CAS Number	120984-76-1	[4]
Molecular Formula	C ₅ H ₅ BrN ₂	[5]
Molecular Weight	173.01 g/mol	[4]
IUPAC Name	2-bromo-3-methylpyrazine	[4]
Appearance	Solid, Semi-Solid, or Liquid	[5]
Boiling Point	194.8 °C at 760 mmHg	
InChI Key	NDBBGCAETKIKIC-UHFFFAOYSA-N	[4][5]

Safety Precautions: **2-Bromo-3-methylpyrazine** is classified as a hazardous substance. All handling must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]
- Precautionary Measures: Avoid breathing dust, fumes, or vapors.[6][7] Do not get in eyes, on skin, or on clothing. Wash hands and any exposed skin thoroughly after handling.[7] Store in a cool, dry, well-ventilated area under an inert atmosphere.[5]

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is the premier technique for analyzing volatile and semi-volatile compounds like alkyipyrazines.[8] The gas chromatograph separates the analyte from impurities based on

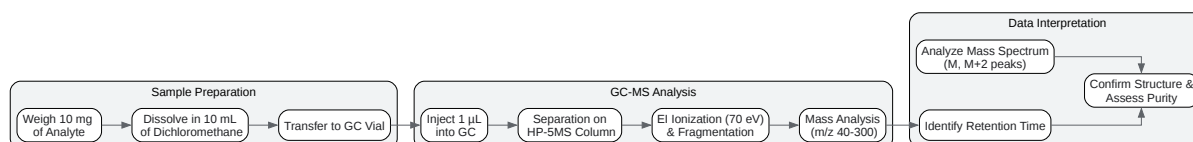
boiling point and polarity, while the mass spectrometer provides structural information based on the mass-to-charge ratio (m/z) of the parent molecule and its fragments, enabling definitive identification.

Experimental Protocol: GC-MS

- Sample Preparation:
 - Accurately weigh approximately 10 mg of **2-Bromo-3-methylpyrazine**.
 - Dissolve in 10 mL of high-purity dichloromethane or ethyl acetate in a volumetric flask.
 - Vortex until fully dissolved. The final concentration will be ~1 mg/mL.
 - Transfer 1 mL of the solution into a 2 mL GC vial.
- Instrumentation & Parameters:
 - System: Agilent 7890B GC with 5977A MSD (or equivalent).
 - Injection Volume: 1 μ L.
 - Injector Temperature: 250 °C.
 - Injection Mode: Split (Split ratio 50:1).
 - Carrier Gas: Helium at a constant flow of 1.0 mL/min.
 - GC Column: HP-5MS (30 m x 0.25 mm, 0.25 μ m film thickness) or equivalent non-polar column.
 - Oven Temperature Program:
 - Initial temperature: 60 °C, hold for 2 minutes.
 - Ramp: Increase at 10 °C/min to 240 °C.
 - Hold: Maintain 240 °C for 5 minutes.

- MS Transfer Line Temperature: 280 °C.
- Ion Source Temperature: 230 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Scan Range: 40 - 300 amu.

GC-MS Workflow



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Caption: Workflow for the GC-MS analysis of **2-Bromo-3-methylpyrazine**.

Expected Results & Interpretation

- Chromatogram: A major peak corresponding to **2-Bromo-3-methylpyrazine**. The retention time will be specific to the column and conditions used. Any other peaks represent impurities.
- Mass Spectrum: The mass spectrum is the key identifier. Due to the natural abundance of bromine isotopes ($^{79}\text{Br} \approx 50.7\%$, $^{81}\text{Br} \approx 49.3\%$), any fragment containing a bromine atom will appear as a pair of peaks (an "M" and "M+2" peak) of nearly equal intensity, separated by 2 m/z units.^{[9][10]}

Table 2: Predicted Key Fragments in the EI Mass Spectrum

m/z Value	Ion Structure	Interpretation
172/174	$[\text{C}_5\text{H}_5\text{BrN}_2]^+$	Molecular Ion (M^+). The presence of this pair confirms the molecular weight.
93	$[\text{C}_5\text{H}_5\text{N}_2]^+$	Loss of the bromine radical ($\bullet\text{Br}$) from the molecular ion.
157/159	$[\text{C}_4\text{H}_2\text{BrN}_2]^+$	Loss of a methyl radical ($\bullet\text{CH}_3$) from the molecular ion.

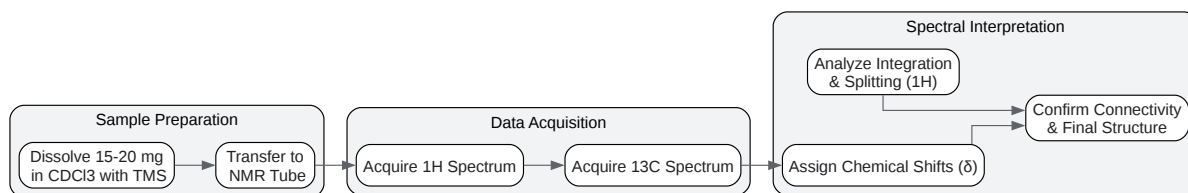
Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is an unparalleled technique for unambiguous structural elucidation. ^1H NMR provides information on the number of different types of protons and their neighboring environments, while ^{13}C NMR identifies the number of unique carbon atoms in the molecule.

Experimental Protocol: NMR

- Sample Preparation:
 - Dissolve 15-20 mg of **2-Bromo-3-methylpyrazine** in ~0.7 mL of deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6).
 - Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[\[11\]](#)
 - Transfer the solution to a 5 mm NMR tube.
- Instrumentation & Parameters:
 - System: Bruker Avance III 400 MHz spectrometer (or equivalent).
 - Nuclei: ^1H and ^{13}C .
 - Solvent: CDCl_3 .
 - Temperature: 298 K.

NMR Analysis Workflow



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Caption: Workflow for structural elucidation using NMR spectroscopy.

Predicted Spectra & Interpretation

The structure of **2-Bromo-3-methylpyrazine** contains three distinct proton environments and five distinct carbon environments.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

Atom Type	Predicted Chemical Shift (δ , ppm)	^1H Multiplicity	^1H Integration	Notes
^1H (Methyl)	~2.6	Singlet (s)	3H	The methyl group protons.
^1H (Aromatic)	~8.3	Doublet (d)	1H	Aromatic proton adjacent to nitrogen.
^1H (Aromatic)	~8.4	Doublet (d)	1H	Aromatic proton adjacent to nitrogen.
^{13}C (Methyl)	~20	-	-	-
^{13}C (Aromatic C-Br)	~140	-	-	Carbon directly bonded to bromine.
^{13}C (Aromatic C-CH ₃)	~155	-	-	Carbon directly bonded to the methyl group.
^{13}C (Aromatic C-H)	~142	-	-	-
^{13}C (Aromatic C-H)	~145	-	-	-

Note: These are predicted values. Actual shifts may vary slightly.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, which is observed as a band in the IR spectrum.

Experimental Protocol: IR

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Ensure the ATR crystal is clean by wiping it with isopropanol.
 - Acquire a background spectrum.
 - Place a small amount of the **2-Bromo-3-methylpyrazine** sample directly onto the ATR crystal.
 - Apply pressure using the anvil to ensure good contact.
- Data Acquisition:
 - System: PerkinElmer Spectrum Two FT-IR (or equivalent).
 - Scan Range: 4000 - 400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16.

Expected Absorption Bands

The IR spectrum will provide a unique "fingerprint" for the molecule, which is especially useful for identification when compared against a reference standard.[\[12\]](#)

Table 4: Characteristic IR Absorption Bands

Wavenumber (cm^{-1})	Bond Vibration	Functional Group
3100 - 3000	C-H Stretch	Aromatic
2980 - 2850	C-H Stretch	Methyl (Alkyl)
1600 - 1450	C=C and C=N Stretch	Aromatic Ring
1250 - 1000	C-N Stretch	Aromatic Amine
Below 800	C-Br Stretch	Aryl Halide

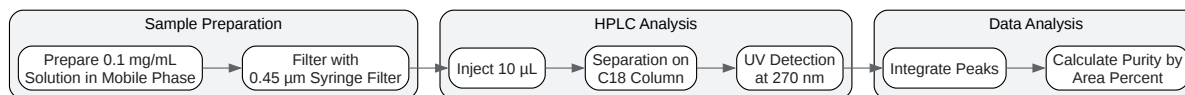
High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a cornerstone technique for determining the purity of a drug substance or intermediate. A reverse-phase HPLC method separates compounds based on their hydrophobicity. It is highly sensitive and quantitative, making it ideal for detecting and quantifying non-volatile or thermally labile impurities that may not be suitable for GC analysis.

Experimental Protocol: HPLC

- Sample Preparation:
 - Prepare a stock solution by dissolving 10 mg of **2-Bromo-3-methylpyrazine** in 10 mL of acetonitrile (1 mg/mL).
 - Prepare the analysis sample by diluting the stock solution 1:10 with the mobile phase to a concentration of 0.1 mg/mL.
 - Filter the sample through a 0.45 µm syringe filter before injection.
- Instrumentation & Parameters:
 - System: Waters Alliance e2695 with 2998 PDA Detector (or equivalent).
 - Column: C18 reverse-phase column (e.g., Waters SunFire C18, 4.6 x 150 mm, 5 µm).[1]
 - Mobile Phase: Isocratic mixture of Acetonitrile and Water (60:40 v/v) with 0.1% formic acid. [1][13]
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 30 °C.
 - Injection Volume: 10 µL.
 - Detection: UV at 270 nm.[1]
 - Run Time: 15 minutes.

HPLC Analysis Workflow



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Caption: Workflow for purity analysis of **2-Bromo-3-methylpyrazine** by HPLC.

Data Analysis

Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

- $\text{Purity (\%)} = (\text{Area of Main Peak} / \text{Total Area of All Peaks}) \times 100$

Conclusion

The analytical methods described in this application note provide a robust framework for the complete characterization of **2-Bromo-3-methylpyrazine**. The orthogonal nature of the techniques—combining chromatographic separation (GC, HPLC) with spectroscopic structural elucidation (MS, NMR, IR)—ensures a high degree of confidence in the analyte's identity, purity, and quality. These protocols can be implemented in research, development, and quality control laboratories to support the synthesis and application of this important chemical intermediate.

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